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Compound of Interest

Compound Name: Erbium silicide

Cat. No.: B1143583

Technical Support Center: Erbium Silicide Electrical
Properties

This technical support center provides troubleshooting guidance and answers to frequently
asked questions regarding the impact of impurities on the electrical properties of erbium
silicide (ErSiz-x). It is intended for researchers and scientists working on the fabrication and
characterization of erbium silicide thin films for applications in microelectronics.

Frequently Asked Questions (FAQs)

Q1: What is erbium silicide, and why is it used in electronics? Al: Erbium silicide (ErSiz-x) is
a rare-earth silicide known for its low Schottky barrier height (SBH) of approximately 0.3-0.4 eV
on n-type silicon.[1] This unique property makes it a promising candidate for source and drain
contacts in advanced complementary metal-oxide-semiconductor (CMOS) devices, as it can
significantly reduce contact resistance.[1] It also possesses a low resistivity of around 34
MQ-cm.[1]

Q2: What are the most common impurities encountered during erbium silicide formation? A2:
The most significant and common impurity is oxygen.[1][2][3] Erbium is highly reactive with
oxygen, and contamination can occur during metal deposition or subsequent thermal annealing
steps if not performed in a high-vacuum environment.[1][2] Other potential impurities include
carbon and arsenic, though their effects are less commonly reported than those of oxygen.[4]
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Q3: How does oxygen contamination affect the electrical properties of erbium silicide films?
A3: Oxygen contamination has a detrimental effect on the electrical properties. It can inhibit the
formation of the desired ErSiz-x phase, leading to the growth of high-resistivity Er-Si-O phases.
[3] This results in a significant and often unstable increase in sheet resistance, especially in
very thin films.[1] The presence of oxygen during annealing can also degrade the quality of the
silicide film, leading to an undesirable increase in the Schottky barrier height.

Q4: What is the typical formation temperature for erbium silicide? A4: The reaction between
erbium and a silicon substrate begins at temperatures around 300°C.[1] The transformation into
erbium silicide is typically completed after annealing at 500°C. The formed ErSiz-x phase is
stable up to 1000°C.[1]

Q5: How can oxygen contamination be prevented or minimized? A5: The most effective method
is to perform the erbium deposition and in-situ annealing in an ultra-high vacuum (UHV)
environment.[1] For processes where UHV is not feasible, a common strategy is to deposit a
protective capping layer, such as titanium (Ti) or tantalum nitride (TaN), on top of the erbium
film before exposing it to air or the annealing ambient.[2] A TaN capping layer is particularly
effective at preventing oxygen incorporation from the annealing atmosphere.

Troubleshooting Guide
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Observed Problem

Potential Cause(s)

Recommended Solution(s)

High Sheet Resistance

1. Oxygen Contamination:
Residual oxygen in the
deposition or annealing
chamber reacted with the
erbium.[1][3] 2. Incomplete
Silicidation: Annealing
temperature was too low or the
time was too short.[1] 3. Thin
Film Effects: For very thin films
(<30 nm), oxygen can easily
diffuse through the entire layer,

causing significant oxidation.

[1]

1. Improve vacuum conditions
during deposition and
annealing. 2. Use a capping
layer (e.g., Ti, TaN) deposited
immediately after the erbium
layer without breaking vacuum.
[2] 3. Increase annealing
temperature (e.g., >500°C) or
duration to ensure complete

reaction.[1]

Schottky Barrier Height (SBH)
is Higher than Expected (~0.3-
0.4 eV)

1. Oxygen Diffusion: Oxygen
diffused through the film stack
during annealing, degrading
the quality of the ErSiz-x/Si
interface. 2. Interface
Contamination: An inhibiting
contamination layer (e.g.,
native silicon oxide) was
present on the silicon
substrate before erbium
deposition.[5] 3. Defect
Formation: Silicide-induced
microstructural defects can act
as trap states, affecting the

electrical properties.

1. Use a more robust capping
layer like TaN to block oxygen
diffusion. 2. Perform a
thorough pre-deposition
cleaning of the Si substrate
(e.g., RCA clean followed by
an HF dip) to remove the
native oxide. 3. Optimize
annealing temperature; higher
temperatures (>600°C) can
sometimes increase SBH due
to enhanced oxygen diffusion

or defect formation.

Film is Heavily Pitted or
Contains Pinholes

1. Epitaxial Strain:
Compressive epitaxial stresses
during formation on a
crystalline substrate can cause
the film to buckle and separate
from the substrate. 2. Interface

Contamination: An inhibiting

1. Using an amorphous silicon
substrate can prevent the
formation of these epitaxial
strain-related defects. 2.
Ensure rigorous pre-deposition

cleaning of the substrate. 3.
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layer on the Si surface can Experiment with different initial
lead to non-uniform silicide erbium thicknesses.

growth. 3. Initial Er Thickness:

The formation of pinholes or

pyramidal defects can depend

on the thickness of the

deposited erbium layer.[1]

Quantitative Data Summary

The following tables summarize key electrical properties of erbium silicide and their
dependence on processing conditions.

Table 1: Electrical Properties of ErSiz-x on n-type and p-type Si(100)

Annealing
Property Value Substrate Type Temperature Citation(s)
Range
Resistivity ~34 uQ-cm - - [1]
Schottky Barrier _
0.343-0.427 eV  n-Si(100) 500 - 900 °C [1]

Height (SBH)

| Schottky Barrier Height (SBH) | 0.783 - 0.805 eV | p-Si(100) | 500 - 900 °C |[1] |

Table 2: Impact of Annealing Temperature on Sheet Resistance for different Erbium Film
Thicknesses

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://pubs.aip.org/avs/jvb/article/26/1/164/467983/Erbium-silicide-formation-and-its-contact
https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://pubs.aip.org/avs/jvb/article/26/1/164/467983/Erbium-silicide-formation-and-its-contact
https://pubs.aip.org/avs/jvb/article/26/1/164/467983/Erbium-silicide-formation-and-its-contact
https://pubs.aip.org/avs/jvb/article/26/1/164/467983/Erbium-silicide-formation-and-its-contact
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

o ] Sheet
Initial Er Annealing . . o
. Resistance Observation Citation(s)
Thickness Temp.
(QIsq)
107 nm As-deposited ~14 - [1]

Resistance drops
107 nm 550 °C ~15 o [1]
as silicide forms

Resistance
continues to

107 nm 900 °C ~1.2 ) [1]
decrease slightly

with grain growth

| 20 nm | 700 - 1000 °C | Unstably High | Thin films are highly susceptible to oxidation at higher
temperatures, leading to high resistance |[1] |

Experimental Protocols

Protocol 1: Erbium Silicide Thin Film Fabrication with Ti
Capping Layer

This protocol describes a standard method for forming an erbium silicide film using sputtering

and rapid thermal annealing (RTA) with a titanium capping layer to prevent oxidation.

e Substrate Preparation:

o

Start with a clean Si(100) wafer (n-type or p-type).

o

Perform a standard RCA-1 and RCA-2 clean to remove organic and metallic
contaminants.

o

Immediately before loading into the deposition chamber, perform a dilute hydrofluoric acid
(HF) dip (e.g., 2% HF for 60 seconds) to remove the native silicon oxide layer.

o

Rinse with deionized water and dry with nitrogen gas.

e Thin Film Deposition:
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o Load the prepared substrate into a high-vacuum sputtering system (base pressure <
5x10~7 Torr).

o Deposit the desired thickness of the Erbium (Er) layer. A typical thickness is 25-35 nm.[2]
[4]

o Without breaking vacuum, deposit a 10 nm Titanium (Ti) capping layer directly onto the
Erbium film. The Ti layer acts as a protective barrier against oxidation during the
subsequent annealing step.

« Silicidation via Rapid Thermal Annealing (RTA):

Transfer the coated substrate to an RTA chamber.

[¢]

[¢]

Anneal the sample in a nitrogen (N2) or forming gas (N2/Hz) ambient.

[e]

Ramp the temperature to the target range of 450°C to 600°C. An anneal at 500°C is
typically sufficient to complete the transformation to ErSiz-x.[4]

[e]

Hold at the target temperature for a duration of 30-60 seconds.

o

Allow the sample to cool down in the inert ambient.

Protocol 2: Electrical Characterization of Erbium Silicide
Films

This protocol outlines the key measurements to determine the electrical properties of the
fabricated film.

» Sheet Resistance Measurement (Four-Point Probe):

o Use a four-point probe measurement system to determine the sheet resistance (Rs) of the
silicide film.

o This method eliminates the influence of probe contact resistance, providing an accurate
measurement of the film's resistance.

o The resistivity (p) can be calculated if the film thickness (t) is known (p = Rs X t).
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o Schottky Barrier Height (SBH) and Ideality Factor Measurement:

o Fabricate Schottky diode test structures by patterning the silicide film and depositing a
back-side ohmic contact (e.g., Aluminum).

o Perform current-voltage (I-V) measurements across the Schottky diode at room

temperature.

o The SBH and ideality factor can be extracted from the forward bias region of the semi-
logarithmic I-V plot based on the thermionic emission model.

o For more detailed analysis, temperature-dependent I-V measurements can be performed
to account for barrier inhomogeneities.[1]

Visualizations
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Caption: Experimental workflow for erbium silicide fabrication and characterization.
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Caption: Troubleshooting flowchart for common erbium silicide electrical issues.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1143583?utm_src=pdf-body-img
https://www.benchchem.com/product/b1143583?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Impact of impurities on the electrical properties of
erbium silicide]. BenchChem, [2025]. [Online PDF]. Available at:
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properties-of-erbium-silicide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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